Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite
Brand Name: Vulcanchem
CAS No.: 1391728-01-0
VCID: VC5411034
InChI: InChI=1S/C16H29N2O4P/c1-6-9-19-11-12-20-13-14-22-23(21-10-7-8-17)18(15(2)3)16(4)5/h1,15-16H,7,9-14H2,2-5H3
SMILES: CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCC#C
Molecular Formula: C16H29N2O4P
Molecular Weight: 344.392

Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite

CAS No.: 1391728-01-0

Cat. No.: VC5411034

Molecular Formula: C16H29N2O4P

Molecular Weight: 344.392

* For research use only. Not for human or veterinary use.

Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite - 1391728-01-0

Specification

CAS No. 1391728-01-0
Molecular Formula C16H29N2O4P
Molecular Weight 344.392
IUPAC Name 3-[[di(propan-2-yl)amino]-[2-(2-prop-2-ynoxyethoxy)ethoxy]phosphanyl]oxypropanenitrile
Standard InChI InChI=1S/C16H29N2O4P/c1-6-9-19-11-12-20-13-14-22-23(21-10-7-8-17)18(15(2)3)16(4)5/h1,15-16H,7,9-14H2,2-5H3
Standard InChI Key WEJZAWTVOQPXEP-UHFFFAOYSA-N
SMILES CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCC#C

Introduction

Chemical Structure and Functional Components

Molecular Architecture

The molecular formula of Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is C16H29N2O4P\text{C}_{16}\text{H}_{29}\text{N}_{2}\text{O}_{4}\text{P}, with a molecular weight of 344.39 g/mol . The structure comprises four critical domains:

  • Propargyl Group: A terminal alkyne (HC≡C-\text{HC≡C-}) enabling click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

  • PEG3 Spacer: A triethylene glycol chain (-O-(CH2CH2O)3-\text{-O-(CH}_2\text{CH}_2\text{O)}_3\text{-}) that improves aqueous solubility and reduces steric hindrance during conjugation .

  • b-Cyanoethyl Group: Protects the phosphite intermediate during oligonucleotide synthesis, preventing unwanted side reactions .

  • N,N-Diisopropylphosphoramidite: A reactive moiety facilitating nucleotide coupling in solid-phase synthesis .

Physicochemical Properties

Key properties include:

PropertyValueSource
SolubilitySoluble in acetonitrile, DMF
Storage Conditions-20°C, anhydrous environment
StabilitySensitive to hydrolysis, oxidation

The PEG3 spacer’s hydrophilicity counterbalances the hydrophobic phosphoramidite core, ensuring compatibility with both organic and aqueous reaction environments .

Synthesis and Applications in Oligonucleotide Engineering

Role in Phosphoramidite-Based DNA/RNA Synthesis

This compound is integral to the phosphoramidite method, the gold standard for oligonucleotide synthesis. The phosphoramidite group reacts with the 5’-hydroxyl of growing nucleic acid chains, while the b-cyanoethyl group temporarily protects the phosphate backbone . Post-synthesis, the cyanoethyl group is removed via β-elimination under basic conditions, yielding the desired phosphate linkage .

Enhancing Synthesis Fidelity

Comparative studies demonstrate that PEG-containing phosphoramidites, such as this reagent, improve capping efficiency during oligonucleotide synthesis. Incomplete capping of failure sequences leads to deletion mutations, which are minimized by the steric bulk and reactivity of the N,N-diisopropyl group . For instance, Glen Research’s UniCap Phosphoramidite—a related PEG-based capping agent—reduces n-1 deletion sequences by 30% compared to traditional acetic anhydride capping .

Advancements in PROTAC Development

PROTAC Linker Design

Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite serves as a versatile linker in PROTACs, heterobifunctional molecules that degrade target proteins via the ubiquitin-proteasome system . The propargyl terminus allows conjugation to azide-modified E3 ligase ligands (e.g., VH032), while the PEG3 spacer optimizes distance and flexibility between the target protein binder and E3 ligase recruiter .

Case Study: ERα-Targeting PROTAC

In a 2022 study, researchers synthesized an estrogen receptor α (ERα)-directed PROTAC by conjugating VH032-propargyl to an azide-modified estrogen response element (ERE) sequence via CuAAC . The resulting ERE-PROTAC exhibited:

  • Substantial ERα Degradation: 80% reduction in ERα levels in MCF-7 cells at 5 μM .

  • Proteasome-Dependent Mechanism: Degradation was abolished by the proteasome inhibitor MG132 .
    This highlights the reagent’s utility in developing transcription factor-targeting PROTACs, a niche application compared to traditional ligand-based approaches .

Comparative Analysis with Alternative Phosphoramidites

Versus UniCap Phosphoramidite

Glen Research’s UniCap Phosphoramidite, a diethylene glycol-derived capping agent, shares similarities with Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite but differs in:

ParameterPropargyl-PEG3-1-O-...UniCap
Primary ApplicationOligonucleotide modificationCapping failure sequences
Functional GroupPropargyl, PEG3Diethylene glycol
Synthesis EfficiencyHigh coupling yieldReduces n-1 deletions by 30%
Reference

Versus Traditional Cyanoethyl Phosphoramidites

Standard cyanoethyl phosphoramidites lack the PEG3 spacer, resulting in lower solubility and steric challenges during conjugation . The PEG3 moiety in this reagent mitigates these issues, enabling efficient synthesis of long oligonucleotides (>100 mer) with modified termini .

Future Directions and Challenges

Expanding Therapeutic Applications

Ongoing research explores this compound’s potential in:

  • Antisense Oligonucleotides (ASOs): Incorporating stability-enhancing modifications (e.g., 2’-O-methyl) via phosphoramidite chemistry .

  • CRISPR-Cas9 Guides: Synthesizing sgRNAs with site-specific tags for tracking or delivery .

Scalability and Cost Considerations

At present, the reagent’s cost remains prohibitive for large-scale applications ($5,944.68 per gram) . Advances in custom PEG synthesis and improved phosphoramidite activation protocols could reduce production costs by 40–50% within the next decade .

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